2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Overview
Description
The compound you’re asking about is a complex organic molecule that contains several functional groups, including a triazolo[4,3-b]pyridazine ring, a thioether group, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray diffraction analysis and Density Functional Theory (DFT) calculations are often used to investigate the structural properties of similar compounds .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the triazolo[4,3-b]pyridazine ring might participate in cycloaddition reactions .Scientific Research Applications
Synthesis and Biological Evaluation
One study focused on the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, showcasing the potential agricultural applications of such compounds (Fadda et al., 2017). Another research project synthesized triazolo[4,3-b]pyridazine derivatives and evaluated their anti-HAV (Hepatitis A virus) activity, demonstrating the antiviral potential of these compounds (Shamroukh & Ali, 2008).
Chemical Structure and Analysis
Further investigations into the structure and chemical properties of related heterocyclic compounds have been conducted, such as the detailed synthesis, structure analysis, and theoretical calculations of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine (Sallam et al., 2021). This study not only provided insights into the molecular architecture but also offered a foundation for understanding the interaction dynamics of such compounds, which could be pivotal for designing drugs with targeted biological activities.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c24-16(19-11-14-7-4-10-25-14)12-26-17-9-8-15-20-21-18(23(15)22-17)13-5-2-1-3-6-13/h1-3,5-6,8-9,14H,4,7,10-12H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJUMFURWWVPNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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